
NGP555
概要
説明
NGP 555は、アルツハイマー病の治療および予防に有望なガンマセクレターゼモジュレーターです。 これは、アルツハイマー病に見られる認知機能の低下と関連する脳脊髄液中のアミロイドベータ42バイオマーカーのレベルを低下させることで機能します .
科学的研究の応用
NGP 555 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown beneficial effects on amyloid biomarkers, pathology, and cognition in preclinical studies . The compound is being actively developed in human clinical trials for the prevention of Alzheimer’s disease, with the goal of achieving a balance between efficacy in reducing toxic forms of amyloid and maintaining safety .
作用機序
NGP 555は、ガンマセクレターゼ活性を調節することにより効果を発揮します。これは、アミロイドペプチドの産生をより小さく、凝集しない形態のアミロイドにシフトします。 このモジュレーションにより、アルツハイマー病に関連するバイオマーカーであるアミロイドベータ42の脳脊髄液中のレベルが減少します . 関与する分子標的には、ガンマセクレターゼとアミロイド前駆体タンパク質経路が含まれます .
類似化合物の比較
類似化合物
セマガセスタット: アルツハイマー病の治療のために研究されていましたが、副作用のため中止された別のガンマセクレターゼ阻害剤。
アバガセスタット: 初期の試験で有望な結果を示したガンマセクレターゼモジュレーターですが、安全性和有効性に関して課題に直面しました。
ベガセスタット: NGP 555とは異なる作用機序を持つガンマセクレターゼ阻害剤。
NGP 555の独自性
NGP 555は、アミロイドペプチドの産生をより小さく、凝集しない形態にシフトする能力が独特であり、毒性のあるアミロイドベータ42バイオマーカーのレベルを低下させながら、良好な安全性プロファイルを維持します . この効果と安全性のバランスは、アルツハイマー病の予防と治療のための有望な候補となっています。
生化学分析
Biochemical Properties
NGP555 interacts with γ-secretase, an enzyme involved in the production of amyloid-β peptides . It shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This interaction with γ-secretase and its modulation of amyloid peptide production is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has shown beneficial effects on various types of cells, particularly neurons . It influences cell function by reducing the production of toxic forms of amyloid, thereby preventing the accumulation of amyloid plaques . This can prevent the aggregation of tau and destruction of neurons and synapses, which are key cellular processes involved in cognitive decline in Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase . By modulating this enzyme, this compound shifts the production of amyloid peptides towards smaller, non-aggregating forms . This shift in amyloid peptide production is thought to reduce the toxicity and aggregation of amyloid, thereby preventing the pathological changes associated with Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown beneficial effects over time . It has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . These studies indicate that this compound is stable and does not degrade over time, and it has not shown any long-term adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in the amyloid metabolic pathway . It interacts with γ-secretase, an enzyme that plays a key role in the production of amyloid peptides . By modulating γ-secretase, this compound can influence the production of these peptides and potentially alter metabolic flux or metabolite levels .
Transport and Distribution
This compound is able to penetrate the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues
Subcellular Localization
Given its ability to penetrate the blood-brain barrier and its interaction with γ-secretase, it is likely that this compound is localized within the cell where it can exert its effects .
準備方法
合成経路と反応条件
NGP 555の合成には、アモルファス医薬品物質とポリマーブレンド分散剤の固体分散体を調製し、その後経口投与のためにカプセル化する工程が含まれます . 母液調製法では、2mgの薬剤を50マイクロリットルのジメチルスルホキシド(DMSO)に溶解し、母液濃度を40mg/mLにする方法があります .
工業生産方法
NGP 555の工業生産方法は、入手可能な文献では詳しく説明されていません。経口投与のためのカプセル化プロセスは、大規模生産では、薬物分散とカプセル化の同様のステップが含まれることを示唆しています。
化学反応の分析
反応の種類
NGP 555は、ガンマセクレターゼモジュレーターとして、主にモジュレーション反応を受けます。 アミロイドペプチドの産生を、アミロイドのより小さく、凝集しない形態にシフトします .
一般的な試薬と条件
NGP 555の調製に使用される一般的な試薬には、薬剤を溶解するためのジメチルスルホキシド(DMSO)が含まれます。 反応条件には、効果的なカプセル化のために薬剤をアモルファス状態に維持することが含まれます .
生成される主要な生成物
NGP 555のモジュレーション反応から生成される主要な生成物は、より小さく、凝集しない形態のアミロイドペプチドであり、特にアミロイドベータ37およびアミロイドベータ38であり、毒性のあるアミロイドベータ42とは対照的です .
科学研究アプリケーション
NGP 555は、アルツハイマー病の治療における可能性について、広く研究されています。 前臨床試験では、アミロイドバイオマーカー、病理、および認知機能に有益な効果を示しています . この化合物は、アルツハイマー病の予防を目的としたヒト臨床試験で精力的に開発されており、毒性のあるアミロイドの形態を減少させる効果と安全性を維持することのバランスを達成することを目標としています .
類似化合物との比較
Similar Compounds
Semagacestat: Another gamma-secretase inhibitor that was studied for Alzheimer’s disease but was discontinued due to adverse effects.
Avagacestat: A gamma-secretase modulator that showed promise in early trials but also faced challenges with safety and efficacy.
Begacestat: A gamma-secretase inhibitor with a different mechanism of action compared to NGP 555.
Uniqueness of NGP 555
NGP 555 is unique in its ability to shift amyloid peptide production to smaller, non-aggregating forms, which reduces the levels of the toxic amyloid beta 42 biomarker while maintaining a favorable safety profile . This balance of efficacy and safety makes it a promising candidate for the prevention and treatment of Alzheimer’s disease.
生物活性
NGP555 is a small molecule identified as a γ-secretase modulator (GSM), which has garnered attention for its potential role in treating Alzheimer's disease (AD). The compound operates by altering the processing of amyloid precursor protein (APP), thereby influencing the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which is implicated in the pathogenesis of AD. This article reviews the biological activity of this compound, including its pharmacokinetics, safety profile, and effects on amyloid biomarkers based on diverse research findings.
This compound modulates the γ-secretase complex, which is crucial for APP processing. By binding to specific sites within the complex, this compound alters the cleavage of APP, leading to a shift in the production of Aβ peptides. Specifically, it promotes an increase in shorter Aβ forms (Aβ37 and Aβ38) while reducing the levels of the longer and more pathogenic Aβ42 form. This mechanism is essential for mitigating amyloid plaque formation and subsequent neurotoxicity associated with AD.
Binding and Docking Studies
Research indicates that this compound has an optimal structure for docking at specific sites within the γ-secretase complex, particularly at the PEN-2/PS1 interface. Computational docking studies have demonstrated that this compound can effectively interact with critical components of the γ-secretase complex, facilitating its modulatory effects on Aβ production .
Pharmacokinetics and Metabolism
This compound exhibits favorable pharmacokinetic properties, including efficient penetration of the blood-brain barrier (BBB). Studies have shown that it maintains a brain-to-plasma ratio close to 1.0 in animal models, indicating effective central nervous system (CNS) availability. The compound is primarily metabolized via hydroxylation and oxidation to form metabolites such as M436, which has been identified as significant in both preclinical and clinical studies .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Blood-Brain Barrier Penetration | Yes |
Brain:Plasma Ratio | 0.93 |
Major Metabolite | M436 |
Metabolic Pathway | Hydroxylation & Oxidation |
Phase I Trials
The safety and efficacy of this compound were evaluated in a series of Phase I clinical trials involving healthy volunteers. These trials demonstrated that this compound was well-tolerated and led to significant shifts in cerebrospinal fluid (CSF) biomarkers indicative of amyloid processing.
Key Findings:
- Aβ Biomarker Shifts : this compound treatment resulted in a statistically significant increase in Aβ37 and Aβ38 levels while decreasing Aβ42 levels in CSF.
- Safety Profile : The compound was associated with minimal adverse effects, suggesting a favorable safety profile for further development .
Table 2: Summary of Phase I Clinical Trial Results
Trial Parameter | Result |
---|---|
Participants | Healthy Volunteers |
Treatment Duration | 14 Days |
Dosing | Once daily |
Significant Biomarker Change | Increased Aβ37/Aβ38; Decreased Aβ42 |
Preclinical Studies
Preclinical investigations have provided insights into the efficacy of this compound in animal models. For instance, chronic administration in Tg2576 mice demonstrated a marked reduction in amyloid plaque burden and cognitive decline compared to control groups.
Case Study: Tg2576 Mouse Model
- Method : Chronic oral dosing of this compound.
- Outcome : Over 65% reduction in cognitive decline as measured by behavioral tests compared to vehicle-treated controls.
- Mechanism : Increased Aβ38 levels correlated with reduced Aβ42 levels, supporting its role as a disease-modifying agent .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for Alzheimer's disease through modulation of amyloid processing. Its ability to favorably alter Aβ peptide ratios without significant side effects positions it as a promising candidate for early intervention strategies aimed at preventing AD progression.
Future Directions
Further clinical studies are necessary to confirm these findings and establish long-term safety and efficacy profiles. Additionally, exploration into combination therapies with other agents targeting different pathways may enhance its therapeutic potential.
特性
IUPAC Name |
N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKUGNKKOGFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1304630-27-0 | |
Record name | NGP 555 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NGP-555 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?
A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]
Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?
A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。